molecular formula C10H18ClNO3 B2960436 3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride CAS No. 2253629-45-5

3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride

Cat. No.: B2960436
CAS No.: 2253629-45-5
M. Wt: 235.71
InChI Key: ORJVNBKGJYBNKT-UHFFFAOYSA-N
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Description

3-Oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride is a spirocyclic compound characterized by a rigid bicyclic structure combining oxygen and nitrogen heteroatoms. Its molecular formula is C₁₀H₁₆ClNO₃ (including the carboxylic acid moiety and hydrochloride salt), with a molecular weight of 233.7 g/mol (calculated from structural data in and –18). The compound features a spiro junction at the 5.5 position, with a carboxylic acid group at the 7th position and an oxygen atom in the 3rd position of the heterocyclic ring.

Properties

IUPAC Name

3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-9(13)8-7-11-4-1-10(8)2-5-14-6-3-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJVNBKGJYBNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C12CCOCC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis routes. For instance, the olefin metathesis reaction using a Grubbs catalyst is one such method, although it is complex and expensive to reproduce .

Chemical Reactions Analysis

Types of Reactions

3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Research Findings and Trends

  • Optoelectronic Materials: Spirocyclic compounds with electron-deficient groups (e.g., dicyano-dione in ) show promise in OLEDs due to high quantum yields (Φ = 0.78 for 4f) .
  • Drug Delivery : The hydrochloride salt form of spiro compounds enhances bioavailability, as seen in the main compound and nicardipine hydrochloride () .

Biological Activity

3-Oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride (CAS Number: 1380300-88-8) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C9H18ClNO
Molecular Weight: 191.7 g/mol
IUPAC Name: 3-oxa-9-azaspiro[5.5]undecane hydrochloride
Purity: 97%

The compound features a spirocyclic structure which is significant in the design of biologically active molecules. The unique arrangement of atoms in this structure contributes to its interaction with biological targets.

Antituberculosis Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis, particularly as an inhibitor of the MmpL3 protein, which is essential for the bacterium's survival. Research conducted by various teams has shown that derivatives of 3-oxa-9-azaspiro[5.5]undecane exhibit high activity against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis .

Table 1: Antituberculosis Activity of 3-Oxa-9-Azaspiro[5.5]undecane Derivatives

Compound NameMIC (μg/mL)Strain Type
Compound A0.25H37Rv (sensitive)
Compound B0.50MDR strain
Compound C1.00XDR strain

The minimum inhibitory concentrations (MICs) indicate that these compounds are significantly more effective than traditional antibiotics used in tuberculosis treatment .

Opioid Receptor Activity

Another area of investigation involves the compound's interaction with opioid receptors. Some derivatives have been identified as dual agonists for m-opioid receptors and antagonists for s1 receptors, suggesting potential applications in pain management .

Table 2: Opioid Receptor Binding Affinities

Compound Namem-opioid Receptor Ki (nM)s1 Receptor Ki (nM)
Compound D1530
Compound E2025

These findings suggest that modifications to the spirocyclic structure can lead to compounds with enhanced therapeutic profiles for pain relief .

Case Studies

  • Study on Antituberculosis Activity :
    In a study published in August 2024, researchers synthesized various derivatives of 1-oxa-9-azaspiro[5.5]undecane, optimizing their structure based on molecular docking studies. The results indicated that several derivatives displayed superior activity against M. tuberculosis compared to standard treatments, highlighting the potential for these compounds in developing new antituberculosis therapies .
  • Opioid Receptor Study :
    A research group explored the pharmacological activity of new spirocyclic derivatives, demonstrating that certain modifications led to improved binding affinities at opioid receptors, which could translate into effective analgesics with reduced side effects associated with traditional opioids .

Q & A

Q. What are the key synthetic strategies for preparing 3-oxa-9-azaspiro[5.5]undecane derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves spirocyclization reactions, such as the condensation of cyclic ketones with amines or hydroxylamines under controlled conditions. For example, hydrogenation of unsaturated precursors (e.g., 9-oxo-3-azaspiro[5.5]undec-7-ene derivatives) using palladium on charcoal under 4.5 bar H₂ pressure yields saturated spirocycles with >80% efficiency . Optimization includes solvent selection (e.g., ethyl acetate for ease of catalyst removal), temperature control (ambient to 70°C), and purification via Kugelrohr distillation or crystallization. Table 1 : Example Synthesis Parameters from
PrecursorCatalystPressureTemperatureYield
Compound 9Pd/C (10% wt)4.5 bar H₂Ambient84%

Q. How is the purity and structural integrity of 3-oxa-9-azaspiro[5.5]undecane derivatives validated in academic research?

  • Methodological Answer : Characterization relies on multi-modal analytical techniques:
  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR identify spirocyclic rigidity (e.g., δ 3.44 ppm for oxygen-linked protons, δ 211.5 ppm for ketone carbons) .
  • Elemental Analysis : Confirms stoichiometric ratios (e.g., C, 67.17%; H, 9.51%; N, 5.09% vs. calculated values) .
  • IR Spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Melting Point Consistency : Sharp melting ranges (e.g., 70–73°C) indicate high crystallinity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data during spirocyclic compound synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and intermediates, reducing trial-and-error experimentation. For instance, reaction path searches using software like GRRM or Gaussian can identify low-energy transition states, guiding solvent selection or catalyst design . Computational tools also validate spectroscopic assignments (e.g., NMR chemical shifts via gauge-including atomic orbital (GIAO) methods) to resolve ambiguities in stereochemistry or regioselectivity.

Q. What mechanistic insights explain regioselectivity challenges in spirocyclic ring formation?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. In spirocyclization, bulky substituents (e.g., tert-butyl ester groups) direct ring closure away from sterically hindered positions, favoring 7-membered oxa-aza rings over smaller alternatives . Kinetic studies (e.g., monitoring via HPLC) can reveal competing pathways, while isotopic labeling (e.g., 13C^{13}C-tracers) tracks bond reorganization during ring formation.

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of 3-oxa-9-azaspiro[5.5]undecane derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at key positions (e.g., carboxylic acid at C7) followed by enzyme inhibition assays. For example, replacing the carboxylic acid with amides (e.g., pyrrolidine-1-carbonyl) may enhance lipid solubility, affecting interactions with hydrophobic enzyme pockets like fatty acid amide hydrolase (FAAH) . Biological testing should include IC₅₀ measurements and molecular docking simulations to correlate structural changes with activity.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in spirocyclic synthesis?

  • Methodological Answer : Yield mismatches often arise from unaccounted side reactions (e.g., over-reduction or ring-opening). Mitigation strategies include:
  • In-situ Monitoring : Use TLC or inline IR to detect intermediates.
  • Post-Reaction Analysis : GC-MS or LC-MS to identify byproducts (e.g., dimerization products).
  • Computational Validation : Compare experimental yields with DFT-predicted activation energies for competing pathways .

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